

spectroscopic data analysis of 5-phenylisoxazole (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-phenylisoxazole

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An In-Depth Technical Guide to the Spectroscopic Data Analysis of **5-Phenylisoxazole**

Introduction: The Structural Elucidation of 5-Phenylisoxazole

5-Phenylisoxazole is a heterocyclic aromatic organic compound with the molecular formula C_9H_7NO .^[1] As a member of the isoxazole family, it serves as a crucial building block, or "synthon," in medicinal chemistry and materials science. The arrangement of the phenyl group at the 5-position of the isoxazole ring dictates its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its molecular structure is a prerequisite for any research or development application.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize **5-phenylisoxazole**: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, focusing on the logic of spectral interpretation and the causality behind experimental choices, providing researchers with a practical framework for structural elucidation.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of

individual atoms (chemical shift), the number of protons or carbons (integration and peak intensity), and the connectivity between neighboring atoms (spin-spin coupling).

¹H NMR Spectroscopy: Mapping the Proton Environment

In the ¹H NMR spectrum of **5-phenylisoxazole**, we expect to see distinct signals for the protons on the isoxazole ring and the phenyl ring. The deshielding effect of the aromatic systems and the electronegative oxygen and nitrogen atoms in the isoxazole ring will cause the signals to appear in the downfield region of the spectrum.

Data Presentation: ¹H NMR of **5-Phenylisoxazole**

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1	~6.8-7.0	Doublet	1H	H-4 (Isoxazole)
2	~8.3-8.4	Doublet	1H	H-3 (Isoxazole)
3	~7.4-7.6	Multiplet	3H	H-meta, H-para (Phenyl)
4	~7.8-7.9	Multiplet	2H	H-ortho (Phenyl)

Note: Data is predicted based on analysis of similar structures like 3,5-diphenylisoxazole where the isoxazole proton appears as a singlet at 6.84 ppm.[2] The substitution pattern of **5-phenylisoxazole** will lead to distinct signals for H-3 and H-4.

Interpretation of the ¹H NMR Spectrum

- Isoxazole Protons:** The proton at position 4 (H-4) of the isoxazole ring is expected to appear as a doublet around 6.8-7.0 ppm. The proton at position 3 (H-3) is significantly downfield due to the anisotropic effect of the C=N bond and the electronegativity of the adjacent nitrogen, appearing as a doublet around 8.3-8.4 ppm. These two protons will show a small coupling constant (³J_{HH}), typically around 1.5-3 Hz.
- Phenyl Protons:** The five protons of the phenyl group will appear in the aromatic region (7.4-7.9 ppm). The two ortho protons are the most deshielded due to their proximity to the

isoxazole ring and will appear as a multiplet further downfield. The three meta and para protons will appear as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Data Presentation: ¹³C NMR of **5-Phenylisoxazole**

Chemical Shift (δ, ppm)	Assignment	Rationale
~97	C-4 (Isoxazole)	Shielded sp ² carbon of the isoxazole ring.
~151	C-3 (Isoxazole)	Deshielded carbon double-bonded to nitrogen.
~171	C-5 (Isoxazole)	Most deshielded heterocyclic carbon, bonded to oxygen and the phenyl group.
~126	C-ortho (Phenyl)	Aromatic carbon adjacent to the point of attachment.
~127	C-para (Phenyl)	Aromatic carbon opposite the point of attachment.
~129	C-meta (Phenyl)	Aromatic carbons meta to the point of attachment.
~131	C-ipso (Phenyl)	Quaternary carbon of the phenyl ring attached to the isoxazole.

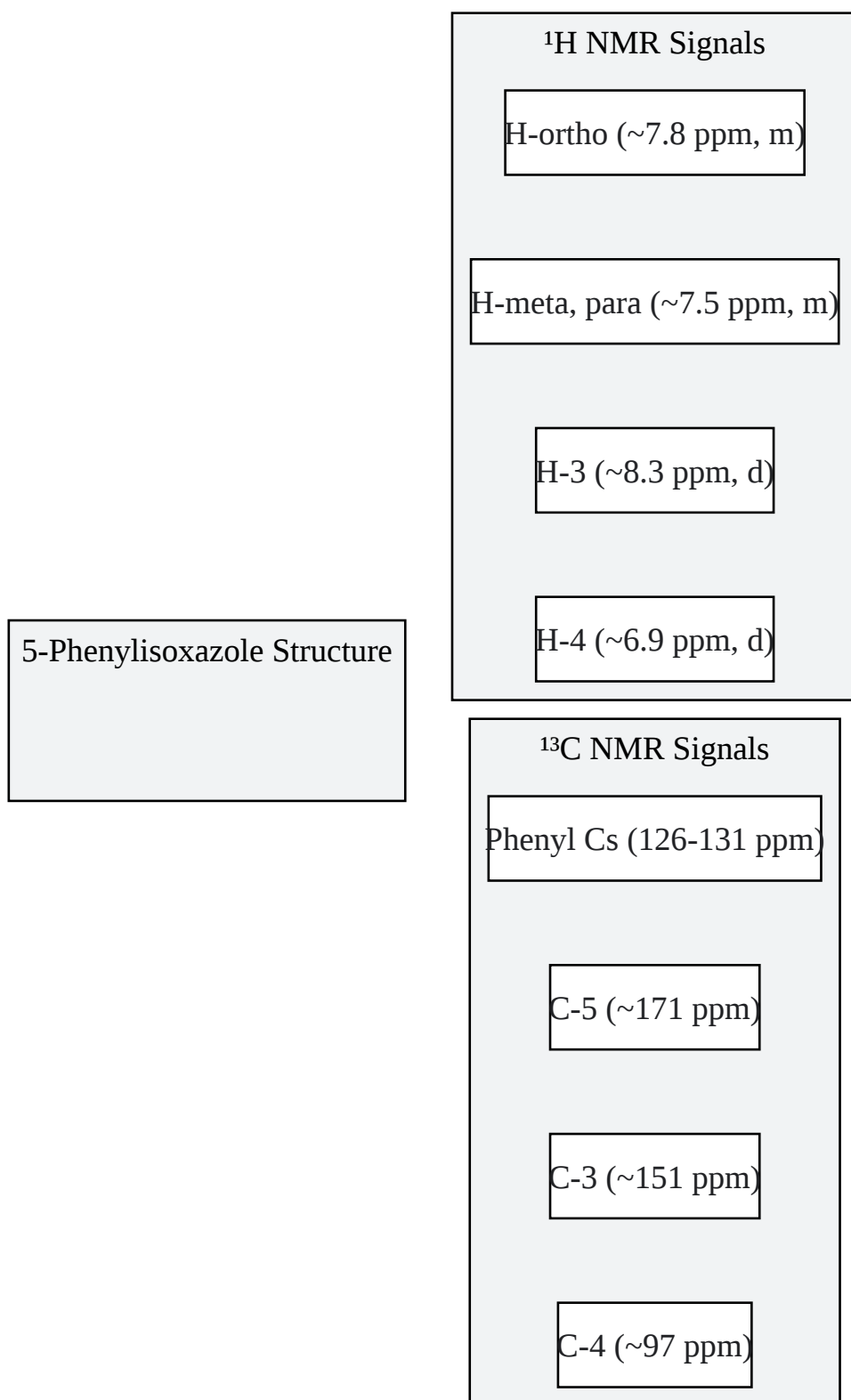
Note: Chemical shifts are estimated based on data from 3,5-diphenylisoxazole and other substituted analogs.^{[2][3]}

Interpretation of the ¹³C NMR Spectrum

The spectrum will show a total of seven distinct signals, corresponding to the seven unique carbon environments in **5-phenylisoxazole**. The isoxazole carbons (C-3, C-4, C-5) are particularly characteristic. C-5 is the most deshielded (downfield) due to its attachment to the electronegative oxygen and the phenyl ring. C-3 is also significantly deshielded by the adjacent nitrogen. C-4, the only carbon in the heterocycle bonded to a hydrogen, is the most shielded (upfield) of the three. The four signals for the phenyl group (ipso, ortho, meta, para) are found in the typical aromatic region of 125-135 ppm.^[4]

Visualization: NMR Signal Correlation

The following diagram illustrates the relationship between the molecular structure and its expected NMR signals.



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Caption: Correlation of atoms in **5-phenylisoxazole** to their NMR signals.

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a molecule.

Data Presentation: Characteristic IR Absorptions for **5-Phenylisoxazole**

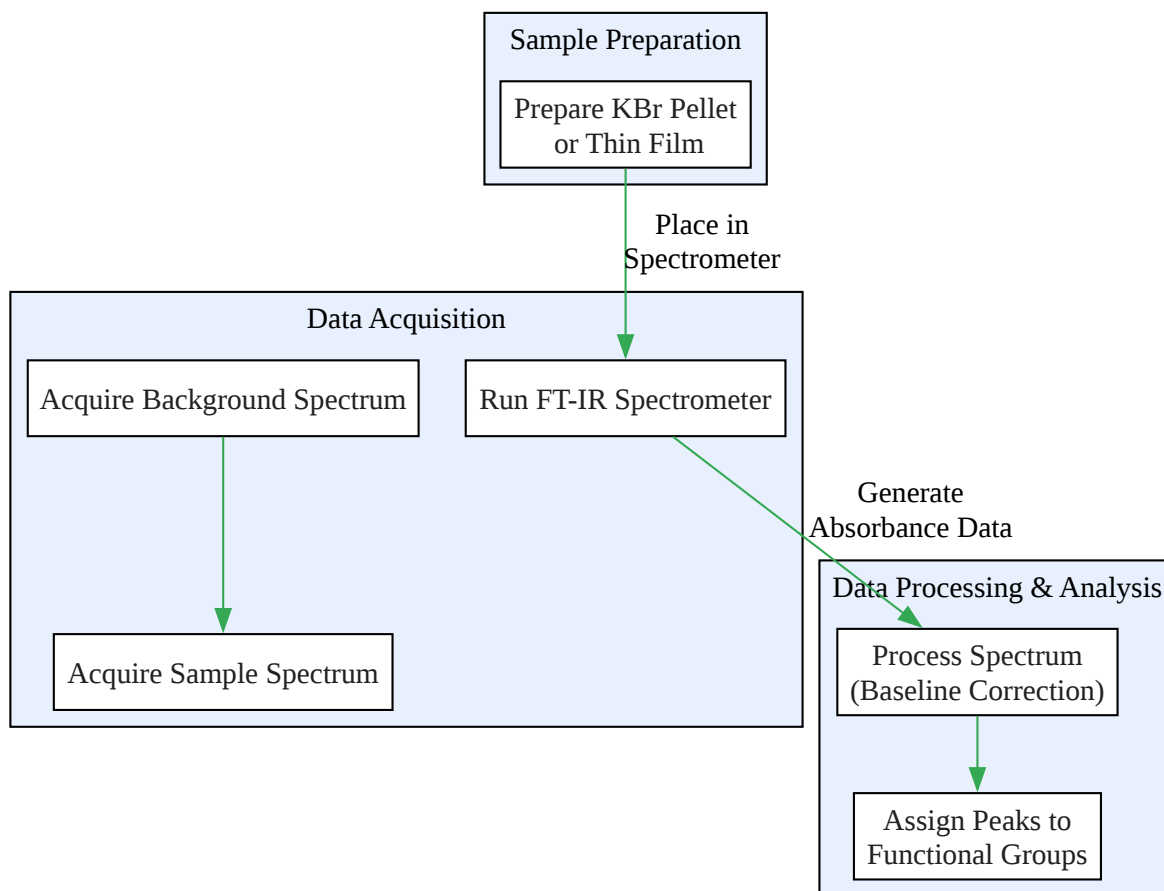
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic (Phenyl & Isoxazole)
1600-1585, 1500-1400	C=C Stretch	Aromatic Ring (in-ring)
~1610	C=N Stretch	Isoxazole Ring
1450-1300	C-N/N-O Stretch	Isoxazole Ring Skeletal
900-675	C-H Out-of-Plane Bend	Monosubstituted Phenyl

Interpretation of the IR Spectrum

The IR spectrum of **5-phenylisoxazole** is characterized by several key regions:

- $> 3000\text{ cm}^{-1}$: The presence of peaks in the $3100\text{-}3000\text{ cm}^{-1}$ region is a clear indication of C-H bonds on sp^2 hybridized carbons, confirming the aromatic nature of both the phenyl and isoxazole rings.[\[5\]](#)[\[6\]](#)
- $1600\text{-}1400\text{ cm}^{-1}$: This "fingerprint" region for aromatics will contain multiple sharp bands. Absorptions around 1600 cm^{-1} and 1500 cm^{-1} are due to the carbon-carbon stretching vibrations within the phenyl ring.[\[4\]](#)[\[7\]](#) The C=N stretching of the isoxazole ring also appears in this region, often around 1610 cm^{-1} .
- $< 900\text{ cm}^{-1}$: Strong absorptions in the $900\text{-}675\text{ cm}^{-1}$ range result from the out-of-plane C-H bending. For a monosubstituted benzene ring, two strong bands are typically observed, one near 750 cm^{-1} and another near 690 cm^{-1} .[\[5\]](#)

Visualization: IR Analysis Workflow



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Caption: Standard workflow for FT-IR spectroscopic analysis.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a molecular fingerprint and valuable structural information.

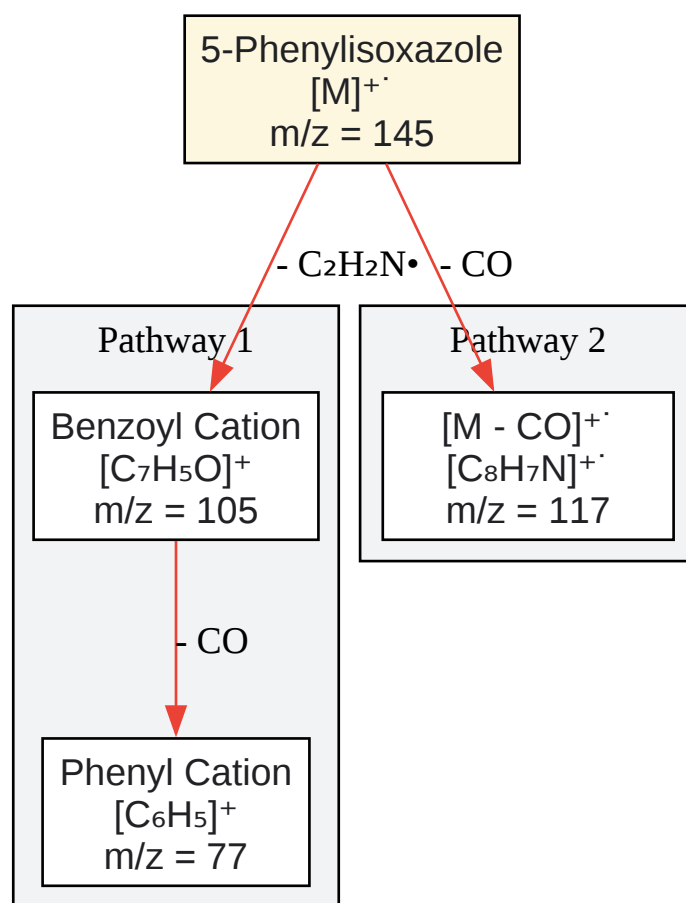
Data Presentation: Predicted EI-MS Fragmentation of **5-Phenylisoxazole**

m/z	Ion	Identity
145	$[\text{C}_9\text{H}_7\text{NO}]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$)
117	$[\text{C}_8\text{H}_7\text{N}]^{+\cdot}$	$[\text{M} - \text{CO}]^{+\cdot}$
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Benzoyl cation
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Interpretation of the Mass Spectrum

- **Molecular Ion Peak ($\text{M}^{+\cdot}$):** The molecular weight of **5-phenylisoxazole** is 145.16 g/mol .[\[1\]](#) The peak at $m/z = 145$ corresponds to the intact molecule with one electron removed, confirming the molecular weight.
- **Key Fragmentations:** The isoxazole ring is prone to fragmentation under EI conditions. A common pathway for related oxazoles is the initial loss of carbon monoxide (CO, 28 Da), which would lead to a fragment at $m/z = 117$.[\[8\]](#) A highly prominent and diagnostic fragmentation involves the cleavage of the isoxazole ring to yield the stable benzoyl cation ($[\text{C}_6\text{H}_5\text{CO}]^+$) at $m/z = 105$. Subsequent loss of CO from this fragment produces the phenyl cation ($[\text{C}_6\text{H}_5]^+$) at $m/z = 77$, which is often a major peak in the spectra of phenyl-containing compounds.

Visualization: Fragmentation Pathway of **5-Phenylisoxazole**



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Caption: Proposed EI-MS fragmentation pathways for **5-phenylisoxazole**.

Chapter 4: Integrated Spectroscopic Analysis & Structure Confirmation

While each spectroscopic technique provides valuable clues, the definitive structural confirmation of **5-phenylisoxazole** comes from the synergistic integration of all data.

- MS confirms the molecular weight (145 g/mol) and the presence of a phenyl group (m/z 77) and a benzoyl-like substructure (m/z 105).
- IR confirms the aromatic nature of the molecule (>3000 cm⁻¹) and the presence of a monosubstituted phenyl ring (~750, 690 cm⁻¹). It also points to the heterocyclic ring system with characteristic C=N and skeletal vibrations.

- ^{13}C NMR confirms the number of unique carbons (seven) and the presence of a highly deshielded carbonyl-like carbon (C-5, ~ 171 ppm) and other sp^2 carbons consistent with the proposed structure.
- ^1H NMR provides the final, unambiguous proof by showing the specific proton count and connectivity. The distinct signals for the isoxazole protons (H-3 and H-4) and their coupling, along with the characteristic pattern of a monosubstituted phenyl ring, perfectly match the structure of **5-phenylisoxazole** and no other isomer.

Chapter 5: Experimental Protocols

To ensure data quality and reproducibility, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve ~ 5 - 10 mg of **5-phenylisoxazole** in ~ 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse spectrum with a 30° pulse angle.
 - Set a relaxation delay of 1-2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
 - Set a relaxation delay of 2-5 seconds.
 - Acquire 1024 or more scans, as the ^{13}C nucleus is much less sensitive than ^1H .

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **5-phenylisoxazole** with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Dissolve a small amount (<1 mg) of **5-phenylisoxazole** in a volatile solvent like dichloromethane or ethyl acetate to make a dilute solution (~100 $\mu\text{g/mL}$).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Method:
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Start at 100 $^{\circ}\text{C}$, hold for 1 minute, then ramp to 280 $^{\circ}\text{C}$ at 20 $^{\circ}\text{C/min}$.
 - Carrier Gas: Helium.

- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Analysis: Analyze the mass spectrum corresponding to the GC peak for **5-phenylisoxazole**. Identify the molecular ion and major fragment ions.

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